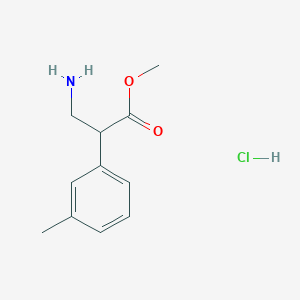

Methyl 3-amino-2-(3-methylphenyl)propanoate hydrochloride

Description

Molecular Architecture and Functional Groups

Methyl 3-amino-2-(3-methylphenyl)propanoate hydrochloride (C₁₁H₁₆ClNO₂) features a molecular weight of 229.70 g/mol. Its IUPAC name, 2-(3-methylphenyl)-β-alanine methyl ester hydrochloride , reflects its branched architecture:

- A methyl ester group (-COOCH₃) at the C1 position.

- An amino group (-NH₂) protonated as a hydrochloride salt (-NH₃⁺Cl⁻) at C3.

- A 3-methylphenyl substituent (C₆H₄-CH₃) at C2.

- A propanoate backbone linking these moieties.

The compound’s functional groups confer both polar (amine, ester) and hydrophobic (aromatic ring) characteristics, influencing its reactivity and solubility.

Table 1: Key Molecular Features

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₆ClNO₂ |

| Molecular Weight | 229.70 g/mol |

| Parent Compound | CID 4359789 |

| Functional Groups | Ester, amine (HCl salt), aryl |

Stereochemical Configuration and Isomerism

The compound exhibits chirality at C3 due to the asymmetric carbon bonded to the amino group and 3-methylphenyl substituent. The (S)-enantiomer has been synthesized and documented (CAS 1245606-66-9), confirming the existence of stereoisomers. Protonation of the amino group as a hydrochloride salt does not alter the chiral center but enhances crystalline stability. No evidence of geometric isomerism is reported, as the structure lacks double bonds or ring systems restricting rotation.

Physicochemical Properties

Solubility

Stability

Spectroscopic Identification

Nuclear Magnetic Resonance (NMR)

Infrared (IR) Spectroscopy

Mass Spectrometry (MS)

Table 2: Spectroscopic Signatures

| Technique | Key Peaks | Assignment |

|---|---|---|

| ¹H NMR | δ 3.70 (s) | Methyl ester |

| ¹³C NMR | δ 172.5 | Ester carbonyl |

| IR | 1740 cm⁻¹ | C=O stretch |

| MS | m/z 229.7 | Molecular ion |

Properties

IUPAC Name |

methyl 3-amino-2-(3-methylphenyl)propanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2.ClH/c1-8-4-3-5-9(6-8)10(7-12)11(13)14-2;/h3-6,10H,7,12H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNUPFLRCRFVHQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(CN)C(=O)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Mode of Action

Without specific knowledge of the compound’s primary targets, it is challenging to accurately describe its mode of action. Given its structural features, it is plausible that it could interact with various enzymes or receptors in the body, leading to changes in cellular function.

Biochemical Analysis

Biochemical Properties

Methyl 3-amino-2-(3-methylphenyl)propanoate hydrochloride plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with amino acid transporters, facilitating the transport of amino acids across cell membranes. Additionally, this compound can bind to specific receptors on the cell surface, modulating signal transduction pathways. These interactions are crucial for understanding the compound’s role in cellular metabolism and its potential therapeutic applications.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, leading to alterations in gene expression and cellular metabolism. For example, in certain cell lines, this compound can activate signaling cascades that promote cell proliferation and differentiation. Conversely, it may also induce apoptosis in specific cancer cell lines, highlighting its potential as an anti-cancer agent.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to and inhibit the activity of certain enzymes, thereby modulating metabolic pathways. Additionally, this compound can interact with transcription factors, leading to changes in gene expression. These molecular interactions are essential for understanding the compound’s therapeutic potential and its role in cellular physiology.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that prolonged exposure to this compound can lead to sustained changes in gene expression and cellular metabolism. The compound’s stability may vary depending on the experimental conditions, necessitating careful monitoring during long-term studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects on cellular function, while higher doses can lead to significant physiological changes. For instance, high doses of this compound have been associated with toxic effects, including liver and kidney damage in animal models. These findings underscore the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as amino acid oxidases and transferases, influencing metabolic flux and metabolite levels. These interactions are crucial for understanding the compound’s role in cellular metabolism and its potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. Understanding these transport mechanisms is essential for optimizing the compound’s therapeutic efficacy and minimizing potential side effects.

Subcellular Localization

This compound exhibits specific subcellular localization patterns that influence its activity and function. The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications. These localization patterns are critical for understanding the compound’s role in cellular physiology and its potential therapeutic applications.

Biological Activity

Methyl 3-amino-2-(3-methylphenyl)propanoate hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C11H15ClN2O2 and a molecular weight of approximately 243.73 g/mol. Its structure includes a methyl ester group, an amino group, and a 3-methylphenyl moiety, which are crucial for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C11H15ClN2O2 |

| Molecular Weight | 243.73 g/mol |

| Functional Groups | Amino, Ester, Aromatic |

| Solubility | Soluble in organic solvents |

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The amino group can form hydrogen bonds, while the aromatic ring participates in hydrophobic interactions. These interactions can modulate the activity of neurotransmitter receptors and enzymes, leading to physiological effects relevant to its proposed therapeutic applications.

Biological Activities

- Neurotransmitter Modulation : Studies suggest that similar compounds can influence neurotransmitter systems, potentially offering therapeutic benefits in neurological disorders. The binding affinity of this compound to specific receptors remains an area of active research.

- Antimicrobial Activity : Some derivatives of methyl 3-amino-2-(3-methylphenyl)propanoate have demonstrated antimicrobial properties. Research indicates that compounds with similar structures exhibit varying degrees of activity against bacterial strains, suggesting potential applications in treating infections.

- Enzyme Inhibition : The compound has been utilized in studies focused on enzyme inhibition, leveraging its structural characteristics to assess interactions with specific enzymes.

Study on Antimicrobial Properties

A study evaluated the antimicrobial efficacy of various derivatives related to methyl 3-amino-2-(3-methylphenyl)propanoate. The results indicated that certain derivatives exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria:

| Derivative | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (µg/mL) |

|---|---|---|

| Methyl 3-amino-2-(3-methylphenyl)propanoate | 15-20 | 10-25 |

| Control (Ciprofloxacin) | 30 | 5 |

This study highlights the potential for developing new antimicrobial agents based on this compound's structure .

Neuropharmacological Studies

Research exploring the neuropharmacological effects of methyl 3-amino-2-(3-methylphenyl)propanoate suggests that it may have implications for treating conditions such as anxiety and depression by modulating neurotransmitter systems. The mechanism appears to involve enhancing serotonin receptor activity, which is critical for mood regulation .

Scientific Research Applications

Chemical Properties and Structure

Methyl 3-amino-2-(3-methylphenyl)propanoate hydrochloride has the molecular formula and a molecular weight of approximately 229.70 g/mol. The compound is characterized by:

- Amino Group : Contributes to biological interactions.

- Methyl Phenyl Group : Enhances lipophilicity and potential receptor interactions.

The SMILES notation for the compound is COC(C(CC1=CC=CC(C)=C1)CN)=O.Cl, which illustrates its functional groups and molecular architecture.

Scientific Research Applications

The compound's applications span various scientific domains, including:

Medicinal Chemistry

This compound is being investigated for its potential therapeutic properties in treating neurological disorders. Its structural characteristics make it a candidate for drug development targeting specific receptors in the central nervous system (CNS) .

Research has demonstrated that this compound exhibits notable biological activity, particularly in:

- Antimicrobial Studies : Related compounds have shown varying degrees of antimicrobial effectiveness, with minimum inhibitory concentration (MIC) values ranging from 6 to 25 µg/mL against various strains .

- Cytotoxicity Evaluation : Certain derivatives have demonstrated significant cytotoxicity against human leukemia cells, with IC values as low as 0.13 µM, indicating strong anticancer potential .

Pharmacological Studies

The mechanism of action involves interactions with neurotransmitter receptors, modulating their activity. Investigations into its pharmacokinetics and pharmacodynamics are essential for understanding its therapeutic potential .

Case Study 1: Antimicrobial Activity

A study focused on the antimicrobial properties of methyl esters showed that hydrolyzed peptide conjugates exhibited higher potency than their methyl ester counterparts. This finding suggests that modifications to the ester group can significantly influence antimicrobial effectiveness.

| Compound Type | Zone of Inhibition (mm) | MIC (µg/mL) |

|---|---|---|

| Hydrolyzed Peptide Conjugates | 10 - 29 | 6 - 12.5 |

| Methyl Ester Derivatives | Varies | Higher MIC |

Case Study 2: Cytotoxicity in Cancer Research

In cytotoxicity assays against human leukemia cells, derivatives of methyl 3-amino-2-(3-methylphenyl)propanoate were evaluated for their potential as anticancer agents. Results indicated significant activity, warranting further investigation into their mechanisms of action.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between the target compound and its analogs:

Research Findings and Practical Considerations

Stability and Handling

- Purity Requirements : High-purity standards (e.g., 95%) ensure consistency in downstream applications, as seen in the 4-chlorophenyl derivative .

- Storage Conditions: Compounds like methyl 3-amino-2-(cyclopropylmethyl)propanoate HCl require refrigeration to prevent degradation, emphasizing the need for proper lab protocols .

Preparation Methods

Nucleophilic Substitution

The initial step involves reacting 3-methylbenzyl bromide with methyl acrylate or a similar activated ester to form the ester intermediate. This reaction typically proceeds under basic conditions to facilitate the nucleophilic attack of the bromide on the acrylate, yielding methyl 3-(3-methylphenyl)propanoate. The choice of base and solvent can influence the yield and purity.

Amination

The critical step is the introduction of the amino group at the 3-position of the propanoate. This is often achieved through reductive amination, where the ester intermediate is reacted with an amine source (e.g., ammonia or a primary amine) in the presence of a reducing agent such as sodium cyanoborohydride or hydrogenation catalysts. This step converts the carbonyl or activated intermediate to the corresponding amino ester.

Hydrochloride Salt Formation

The free base form of methyl 3-amino-2-(3-methylphenyl)propanoate is converted into its hydrochloride salt by treatment with hydrochloric acid in a suitable solvent (e.g., ethanol or ether). This salt form enhances the compound's stability, solubility, and ease of handling for further applications.

Research Findings on Synthetic Efficiency and Optimization

The synthetic process is optimized for economic feasibility and scalability, favoring shorter reaction sequences with high yields and minimal purification steps.

Use of alkali metal salts and halogenated intermediates (chlorine, bromine, iodine derivatives) in early steps can enhance reaction specificity and yield.

Industrial production methods may employ continuous flow reactors for the esterification and amination steps, ensuring consistent quality and high throughput.

Comparative Data Table of Preparation Methods

| Method Aspect | Description | Advantages | Limitations |

|---|---|---|---|

| Starting Materials | 3-methylbenzyl bromide, methyl acrylate | Commercially available, cost-effective | Requires careful handling of bromides |

| Nucleophilic Substitution | Formation of ester intermediate | High yield, straightforward reaction | Sensitive to reaction conditions |

| Amination | Reductive amination or nucleophilic substitution | Selective amino group introduction | Requires reducing agents, catalyst optimization |

| Hydrochloride Salt Formation | Treatment with HCl | Improves stability and solubility | Requires controlled acid addition |

| Industrial Scale Production | Continuous flow esterification and amination | High purity, scalable | Equipment intensive |

Q & A

Basic: What are the recommended synthetic routes for Methyl 3-amino-2-(3-methylphenyl)propanoate hydrochloride?

Methodological Answer:

A common approach involves acid-catalyzed esterification of the corresponding amino acid precursor. For example:

Deprotection : Start with a tert-butoxycarbonyl (Boc)-protected precursor (e.g., Methyl 3-amino-2-((tert-butoxycarbonyl)amino)propanoate hydrochloride) and treat it with HCl in dioxane to remove the Boc group .

Substitution : React the deprotected intermediate with 3-methylbenzyl bromide under basic conditions (e.g., NaHCO₃) to introduce the 3-methylphenyl moiety.

Purification : Use recrystallization or column chromatography (silica gel, CH₂Cl₂/MeOH gradient) to isolate the final product.

Key Considerations : Monitor reaction progress via TLC (Rf ~0.3 in 9:1 CHCl₃/MeOH) and confirm structure by H-NMR (e.g., δ 3.79 ppm for methyl ester protons) .

Basic: Which analytical techniques are most effective for characterizing this compound's purity and structure?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) :

- High-Performance Liquid Chromatography (HPLC) : Use a C18 column (acetonitrile/0.1% TFA gradient) to determine purity (>95%) and detect trace byproducts .

- Mass Spectrometry (MS) : ESI-MS in positive ion mode to confirm molecular ion ([M+H]⁺) and fragmentation patterns .

Advanced: How can researchers optimize the stereochemical outcome during synthesis?

Methodological Answer:

- Chiral Catalysts : Employ asymmetric catalysis (e.g., BINOL-derived catalysts) during the esterification step to enhance enantiomeric excess (ee) .

- Reaction Conditions :

- Control temperature (0–5°C) to minimize racemization .

- Use anhydrous solvents (e.g., THF, DMF) to prevent hydrolysis of intermediates.

- Analysis : Measure ee via chiral HPLC (Chiralpak IA column, hexane/isopropanol) or polarimetry .

Advanced: How to resolve contradictions in spectral data indicating potential isomerization?

Methodological Answer:

Reproduce Experiments : Verify reaction conditions (e.g., pH, light exposure) that may induce isomerization.

2D-NMR Analysis : Use NOESY or COSY to distinguish between diastereomers or rotamers .

Comparative Studies : Cross-reference with structurally analogous compounds (e.g., methyl 2-amino-3-(4-chlorophenyl)propanoate hydrochloride) to identify artifact peaks .

Computational Modeling : Simulate NMR spectra (DFT calculations) to predict and assign conflicting signals .

Intermediate: What are the critical storage conditions to prevent degradation?

Methodological Answer:

- Temperature : Store at –20°C in airtight containers to avoid hydrolysis .

- Humidity Control : Use desiccants (silica gel) and maintain moisture levels <10% RH .

- Light Sensitivity : Protect from UV light by using amber glassware or opaque containers.

- Inert Atmosphere : Store under argon or nitrogen to prevent oxidation of the amine group .

Advanced: Strategies to mitigate byproduct formation during esterification steps

Methodological Answer:

- Catalyst Optimization : Use DMAP (4-dimethylaminopyridine) to accelerate esterification and reduce side reactions (e.g., N-acylation) .

- Reagent Stoichiometry : Maintain a 1.2:1 molar ratio of acyl chloride to amino ester to minimize unreacted starting material.

- Byproduct Identification : Employ LC-MS to detect and quantify impurities (e.g., dimeric species or over-alkylated products) .

- Workup Protocol : Quench reactions with ice-cold water to precipitate impurities and extract the product into ethyl acetate .

Basic: What safety protocols are essential when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles .

- Ventilation : Use a fume hood to avoid inhalation of hydrochloride vapors .

- Spill Management : Neutralize spills with sodium bicarbonate and absorb with vermiculite .

- First Aid : For skin contact, rinse immediately with water for 15 minutes; seek medical attention if irritation persists .

Advanced: How to evaluate its potential as a bioactive scaffold in enzyme inhibition studies?

Methodological Answer:

- Target Selection : Screen against acetylcholinesterase (AChE) or butyrylcholinesterase (BChE) using Ellman’s assay, comparing IC₅₀ values to known inhibitors (e.g., AChE/BChE-IN-3 hydrochloride, IC₅₀ = 0.383–6.08 μM) .

- Structure-Activity Relationship (SAR) : Modify the 3-methylphenyl group to introduce electron-withdrawing/donating substituents and assess inhibition kinetics .

- Molecular Docking : Use AutoDock Vina to predict binding interactions with AChE’s catalytic triad (e.g., Ser203, His447) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.